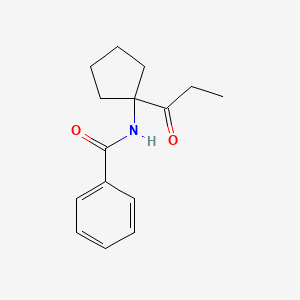
2,3,6-Trifluoro-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trifluoro-L-tyrosine is a fluorinated aromatic amino acidFluorinated amino acids, such as this compound, are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-L-tyrosine typically involves the selective introduction of fluorine atoms into the aromatic ring of tyrosine. One common method is the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.
Industrial Production Methods: Industrial production of fluorinated compounds often involves enzymatic synthesis. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions. This method is advantageous due to its selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,6-Trifluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid intermediates.
Reduction: Reduction reactions can modify the fluorinated aromatic ring.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium methoxide can be used for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can introduce various functional groups into the aromatic ring .
Aplicaciones Científicas De Investigación
2,3,6-Trifluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a tool to study the stability, structure, and function of proteins.
Biology: The compound is incorporated into proteins to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Fluorinated amino acids are used in the development of therapeutic proteins and vaccines due to their enhanced stability and biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2,3,6-Trifluoro-L-tyrosine involves its interaction with specific molecular targets. For instance, it targets the enzyme superoxide dismutase in mitochondria, affecting the enzyme’s activity and stability.
Comparación Con Compuestos Similares
- 3-Fluoro-L-tyrosine
- 2,3,5-Trifluoro-L-tyrosine
- 2,6-Difluoro-L-tyrosine
Comparison: 2,3,6-Trifluoro-L-tyrosine is unique due to the specific positioning of fluorine atoms on the aromatic ring. This positioning significantly affects its chemical reactivity and biological activity compared to other fluorinated tyrosine analogues. For example, 3-Fluoro-L-tyrosine targets different molecular pathways and exhibits different reactivity patterns .
Propiedades
Número CAS |
182756-63-4 |
|---|---|
Fórmula molecular |
C9H8F3NO3 |
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1 |
Clave InChI |
LVKGBSFEYFVENX-YFKPBYRVSA-N |
SMILES isomérico |
C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O |
SMILES canónico |
C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)
![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

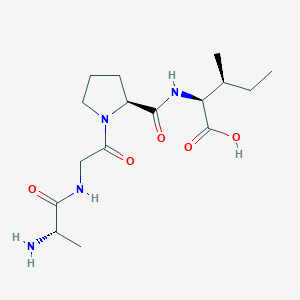


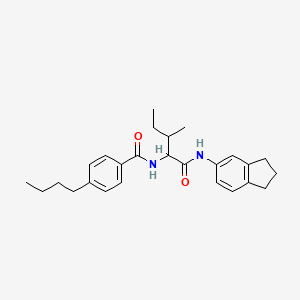
![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
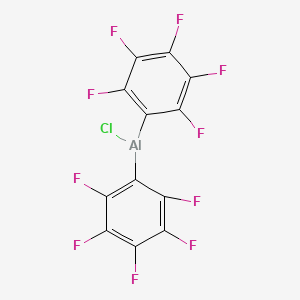
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
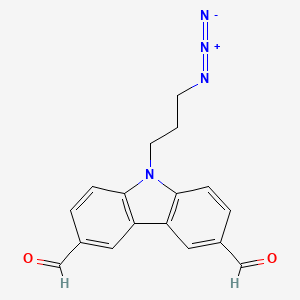
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
